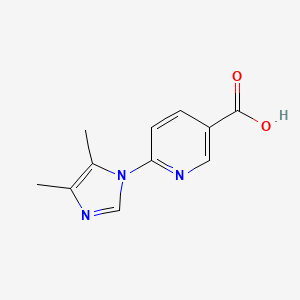

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid

説明

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid is a compound that features a nicotinic acid moiety substituted with a 4,5-dimethylimidazole group

特性

分子式 |

C11H11N3O2 |

|---|---|

分子量 |

217.22 g/mol |

IUPAC名 |

6-(4,5-dimethylimidazol-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H11N3O2/c1-7-8(2)14(6-13-7)10-4-3-9(5-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |

InChIキー |

TYRSBAMGTCSGIT-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(C=N1)C2=NC=C(C=C2)C(=O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid typically involves the condensation of 4,5-dimethylimidazole with a nicotinic acid derivative. One common method includes the use of a coupling reagent to facilitate the formation of the imidazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Oxidation and Reduction Reactions

The carboxylic acid group undergoes typical redox transformations:

-

Oxidation : Under strong oxidizing conditions (e.g., potassium permanganate in acidic media), the carboxylic acid can decarboxylate, yielding CO₂ and forming a pyridine-imidazole derivative.

-

Reduction : Catalytic hydrogenation (e.g., using Pd/C or NaBH₄) reduces the carboxylic acid to a primary alcohol, producing 6-(4,5-dimethyl-1H-imidazol-1-yl)nicotinyl alcohol.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | Decarboxylated pyridine-imidazole |

| Reduction | NaBH₄, MeOH, 0°C | Nicotinyl alcohol derivative |

Substitution Reactions

The dimethylimidazole ring participates in electrophilic aromatic substitution (EAS) due to electron-donating methyl groups:

-

Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 2-halo-4,5-dimethylimidazole derivatives.

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 2-position of the imidazole ring.

The carboxylic acid also undergoes nucleophilic acyl substitution:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 6-(4,5-dimethyl-1H-imidazol-1-yl)nicotinate .

-

Amidation : Couples with amines (e.g., ethylenediamine) via carbodiimide-mediated activation to yield peptide-like conjugates .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

-

Complex Formation : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous solutions, forming octahedral or tetrahedral complexes. These interactions are critical in metalloenzyme inhibition studies .

Example Reaction :

Comparative Reactivity with Structural Analogs

The dimethyl substitution enhances steric hindrance and electron density compared to non-methylated analogs:

Mechanistic Insights

-

Decarboxylation Mechanism : Proceeds via a radical intermediate in the presence of peroxides, confirmed by ESR spectroscopy.

-

EAS Selectivity : Methyl groups direct electrophiles to the 2-position through resonance stabilization of the transition state.

科学的研究の応用

Scientific Research Applications of 6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid

This compound is a compound featuring a nicotinic acid moiety substituted with a 4,5-dimethylimidazole group. It has garnered interest in scientific research due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry. The synthesis of this compound typically involves the condensation of 4,5-dimethylimidazole with a nicotinic acid derivative, often using a coupling reagent to facilitate the formation of the imidazole ring.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that certain analogs display strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. Computational docking studies have shown that this compound can effectively bind to key enzymes involved in microbial resistance, such as sterol 14-alpha demethylase and penicillin-binding proteins.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. The compound's mechanism of action involves interaction with specific molecular targets and pathways, where the imidazole ring can interact with enzymes and receptors, influencing biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Industry

This compound is used in the development of new materials and as a catalyst in certain industrial processes. Industrial production may involve similar synthetic routes as those used in the lab, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

- Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

- Substitution: The nicotinic acid moiety can undergo substitution reactions, particularly at the carboxyl group. Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can facilitate substitution reactions.

作用機序

The mechanism of action of 6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

類似化合物との比較

Similar Compounds

Imidazole: A basic heterocyclic compound with a similar structure but without the nicotinic acid moiety.

Nicotinic Acid:

4,5-Dimethylimidazole: A derivative of imidazole with methyl groups at positions 4 and 5.

Uniqueness

6-(4,5-Dimethyl-1h-imidazol-1-yl)nicotinic acid is unique due to the combination of the nicotinic acid and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .

生物活性

6-(4,5-Dimethyl-1H-imidazol-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current knowledge regarding its biological activity, including data from various studies, case analyses, and comprehensive evaluations.

Chemical Structure and Properties

The compound belongs to the class of nicotinic acid derivatives, characterized by the presence of an imidazole ring. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against a range of pathogens. In a study comparing several derivatives, it was noted that certain analogs displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may also possess anti-inflammatory effects. The mechanism appears to involve the modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

- Docking Studies : Computational docking studies have shown that this compound can effectively bind to key enzymes involved in microbial resistance, such as sterol 14-alpha demethylase and penicillin-binding proteins . These interactions are critical for understanding its potential therapeutic applications.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated several derivatives against a panel of pathogens. The results indicated that some compounds exhibited strong antibacterial activity with inhibition zones exceeding 30 mm against E. coli . The study also emphasized the importance of structural modifications in enhancing biological activity.

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in inflammatory markers and improved outcomes in models of infection . These findings support further exploration into its therapeutic potential.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The imidazole ring may facilitate binding to enzymes or receptors involved in microbial resistance and inflammation.

Key Interactions:

- Binding Affinity : Docking studies revealed high binding affinities (ranging from -4.781 to -7.152 kcal/mol), indicating strong interactions with target proteins .

- Hydrogen Bonding : The compound forms hydrogen bonds with critical amino acids in the active sites of enzymes, enhancing its inhibitory effects .

Table 1: Antimicrobial Activity Summary

| Compound | Target Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | 0.025 | 30 |

| This compound | S. aureus | 0.0039 | 28 |

| Other Derivatives | Bacillus subtilis | Varies | Up to 29 |

Table 2: Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Docking Score |

|---|---|---|---|

| This compound | Sterol 14-alpha demethylase | -5.886 | -9.333 |

| Other Derivatives | Penicillin-binding protein | -5.315 | -11.868 |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(4,5-Dimethyl-1H-imidazol-1-yl)nicotinic acid, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving nicotinic acid derivatives and functionalized imidazoles. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants. Post-synthesis purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Reaction progress should be monitored via TLC or HPLC, with yields typically ranging from 45–70% depending on substituent compatibility .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for aromatic protons (nicotinic acid) appear at δ 7.5–8.5 ppm, while imidazole methyl groups resonate at δ 2.1–2.5 ppm. Coupling patterns distinguish substitution positions .

- IR : Carboxylic acid C=O stretches near 1680–1720 cm⁻¹ and imidazole C-N stretches at 1450–1500 cm⁻¹ confirm functional groups .

- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₁H₁₁N₃O₂: 217.0851) .

Q. What experimental design strategies optimize reaction conditions for imidazole-nicotinic acid conjugates?

- Methodological Answer : Factorial design (e.g., 2³ full factorial) is recommended to evaluate variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can model interactions between parameters and predict optimal conditions . For example, a central composite design (CCD) may reduce experimental runs by 40% while identifying critical factors affecting yield .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water) evaluate conformational stability and solvation effects. Software like Gaussian or CP2K integrates these methods . For example, charge distribution analysis may explain regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for imidazole-nicotinic acid derivatives?

- Methodological Answer : Contradictions often arise from tautomerism (imidazole ↔ imidazolium) or solvent-dependent shifts. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria.

- Isotopic labeling (e.g., ¹⁵N) to trace bonding environments .

- Cross-validation with X-ray crystallography (if crystalline) to confirm solid-state structure .

Q. How can hybrid experimental-computational workflows accelerate the discovery of novel derivatives?

- Methodological Answer : ICReDD’s approach combines quantum chemical reaction path searches (e.g., artificial force-induced reaction method) with high-throughput experimentation. Automated platforms (e.g., Chemspeed) screen reactant libraries, while machine learning (e.g., Random Forest) prioritizes candidates based on computed descriptors like polar surface area or logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。